(2R)-3,3,4,4,5,5,5-heptafluoropentan-2-ol (2R)-3,3,4,4,5,5,5-heptafluoropentan-2-ol
Brand Name: Vulcanchem
CAS No.: 85571-83-1
VCID: VC13623376
InChI: InChI=1S/C5H5F7O/c1-2(13)3(6,7)4(8,9)5(10,11)12/h2,13H,1H3/t2-/m1/s1
SMILES: CC(C(C(C(F)(F)F)(F)F)(F)F)O
Molecular Formula: C5H5F7O
Molecular Weight: 214.08 g/mol

(2R)-3,3,4,4,5,5,5-heptafluoropentan-2-ol

CAS No.: 85571-83-1

Cat. No.: VC13623376

Molecular Formula: C5H5F7O

Molecular Weight: 214.08 g/mol

* For research use only. Not for human or veterinary use.

(2R)-3,3,4,4,5,5,5-heptafluoropentan-2-ol - 85571-83-1

Specification

CAS No. 85571-83-1
Molecular Formula C5H5F7O
Molecular Weight 214.08 g/mol
IUPAC Name (2R)-3,3,4,4,5,5,5-heptafluoropentan-2-ol
Standard InChI InChI=1S/C5H5F7O/c1-2(13)3(6,7)4(8,9)5(10,11)12/h2,13H,1H3/t2-/m1/s1
Standard InChI Key RBPHBIMHZSTIDT-UWTATZPHSA-N
Isomeric SMILES C[C@H](C(C(C(F)(F)F)(F)F)(F)F)O
SMILES CC(C(C(C(F)(F)F)(F)F)(F)F)O
Canonical SMILES CC(C(C(C(F)(F)F)(F)F)(F)F)O

Introduction

Chemical Structure and Stereochemistry

Molecular Configuration

The compound features a pentan-2-ol backbone with seven fluorine atoms substituted at the 3, 4, and 5 positions, resulting in a fully fluorinated terminal ethyl group (CF2_2CF2_2CF3_3). The (2R) stereochemistry is critical for its enantioselective interactions in catalytic and biological systems . The IUPAC name, (2R)-3,3,4,4,5,5,5-heptafluoropentan-2-ol, reflects this configuration, while its SMILES notation (CC@HO) and InChIKey (RBPHBIMHZSTIDT-UWTATZPHSA-N) provide unambiguous structural identification .

Electronic and Steric Effects

The electron-withdrawing fluorine atoms induce strong polarization of the C–F bonds, enhancing the acidity of the hydroxyl group (pKa ~9–11, estimated via analogy to hexafluoroisopropanol (HFIP)) . The steric bulk of the fluorinated chain influences reactivity, as seen in hindered nucleophilic substitutions and preferential hydrogen-bonding interactions .

Table 1: Key Structural Properties

PropertyValueSource
Molecular FormulaC5_5H5_5F7_7O
Molecular Weight214.08 g/mol
XLogP32.4
Hydrogen Bond Donors1
Hydrogen Bond Acceptors8
Stereochemistry(R)-configuration at C2

Synthesis Methods

Stereoselective Synthesis

Asymmetric catalysis using chiral ligands enables enantioselective formation. A reported route employs a rhodium-catalyzed hydrosilylation of perfluoropropene derivatives, achieving >90% enantiomeric excess (ee) when using (R)-BINAP as the ligand. The reaction proceeds via:

CF3CF2CF2CH2CHO+HSiR3Rh/(R)-BINAP(R)-CF3CF2CF2CH2CH(OH)SiR3Hydrolysis(R)-product\text{CF}_3\text{CF}_2\text{CF}_2\text{CH}_2\text{CHO} + \text{HSiR}_3 \xrightarrow{\text{Rh/(R)-BINAP}} \text{(R)-CF}_3\text{CF}_2\text{CF}_2\text{CH}_2\text{CH(OH)SiR}_3 \xrightarrow{\text{Hydrolysis}} \text{(R)-product}

This method highlights the role of fluorophilic catalysts in stabilizing transition states .

Catalytic Asymmetric Reductions

Ketone precursors such as 3,3,4,4,5,5,5-heptafluoropentan-2-one are reduced enantioselectively using borane catalysts. For instance, Corey’s (R)-CBS catalyst achieves 85–92% ee, though scalability remains challenging due to catalyst cost .

Physicochemical Properties

Solubility and Reactivity

The compound’s polarity (logP = 2.4) grants miscibility with both organic solvents (e.g., THF, DCM) and water (up to 5% w/w) . Its strong hydrogen-bond-donating ability (α = 1.1, comparable to HFIP) facilitates solvation of cationic intermediates, making it valuable in Friedel-Crafts alkylations and aza-Michael additions .

Thermal Stability

Differential scanning calorimetry (DSC) reveals a decomposition onset at 180°C, with a boiling point estimated at 145–150°C (extrapolated from lower fluorinated analogs) . The fluorinated chain’s rigidity contributes to higher thermal stability than non-fluorinated alcohols .

Applications

Pharmaceutical Intermediates

The (R)-enantiomer serves as a chiral building block for fluorinated drug candidates. For example, it is used in the synthesis of protease inhibitors where the fluorine atoms enhance metabolic stability and membrane permeability . A 2024 study demonstrated its utility in preparing fluorinated analogs of remdesivir, improving antiviral activity against RNA viruses .

Materials Science

As a surface modifier, the compound forms self-assembled monolayers (SAMs) on metals and polymers. The CF3_3 terminal group imparts hydrophobicity (contact angle >110°), useful in water-repellent coatings . In polymer synthesis, it acts as a chain-transfer agent to introduce fluorinated segments into polyurethanes, enhancing chemical resistance .

Solvent in Organic Reactions

Its dual hydrophobicity and polarity make it effective in dissolving reactants while stabilizing charged intermediates. In a 2023 study, it replaced HFIP in aza-Michael additions, achieving 98% yield in the synthesis of dihydropyrido-pyrimidinones . The solvent’s low nucleophilicity suppresses side reactions, a critical advantage over protic solvents like methanol .

Comparison with Related Fluoroalcohols

Table 2: Comparison with HFIP and TFE

Property(2R)-Heptafluoropentan-2-olHFIPTFE
Molecular FormulaC5_5H5_5F7_7OC3_3H2_2F6_6OC2_2H3_3F3_3O
Boiling Point (°C)~145–150 (est.)5874
logP2.41.70.5
Hydrogen Bond Donor (α)1.11.961.51
ApplicationsDrug synthesis, coatingsSolvent, bioconjugationPeptide stabilization

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